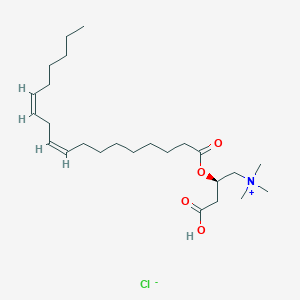

Linoleoyl-L-carnitine chloride

Vue d'ensemble

Description

Linoleoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine . It is a viscous solid with a molecular weight of 460.1 . Hepatic levels of linoleoyl-L-carnitine are increased following high-dose (200 mg/kg) administration of isoniazid in mice .

Molecular Structure Analysis

The molecular formula of Linoleoyl-L-carnitine chloride is C25H46NO4 • Cl . The IUPAC name is (2R)-3-carboxy-N,N,N-trimethyl-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-1-propanaminium chloride .Physical And Chemical Properties Analysis

Linoleoyl-L-carnitine chloride is a viscous solid . It has a molecular weight of 460.1 . It should be stored at -4°C .Applications De Recherche Scientifique

These applications highlight the versatility of Linoleoyl-L-carnitine chloride across different scientific domains. Researchers continue to uncover its potential benefits, making it an intriguing compound for further investigation. Keep in mind that while these areas show promise, more research is needed to fully understand its mechanisms and clinical implications

Mécanisme D'action

Target of Action

It’s known that acylcarnitines like linoleoyl-l-carnitine chloride are involved in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation .

Mode of Action

They help transport long-chain fatty acids into the mitochondria, where these fatty acids undergo beta-oxidation to produce energy .

Biochemical Pathways

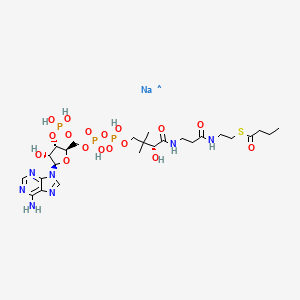

Linoleoyl-L-carnitine chloride is involved in the fatty acid metabolism pathway. It helps in the transportation of long-chain fatty acids into the mitochondria for beta-oxidation . The resulting products are acetyl-CoA molecules, which enter the citric acid cycle to produce ATP, the primary energy currency of the cell .

Pharmacokinetics

It’s known that the hepatic levels of linoleoyl-l-carnitine chloride increase following the administration of certain drugs, such as isoniazid .

Result of Action

The primary result of Linoleoyl-L-carnitine chloride’s action is the production of energy through the beta-oxidation of fatty acids. By transporting long-chain fatty acids into the mitochondria, Linoleoyl-L-carnitine chloride facilitates their breakdown and the subsequent production of ATP .

Action Environment

The action, efficacy, and stability of Linoleoyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the presence of certain drugs, such as isoniazid, can increase the hepatic levels of Linoleoyl-L-carnitine chloride . .

Safety and Hazards

Propriétés

IUPAC Name |

[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVSGEUGKSYTLE-JVQMZHOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linoleoyl-L-carnitine chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

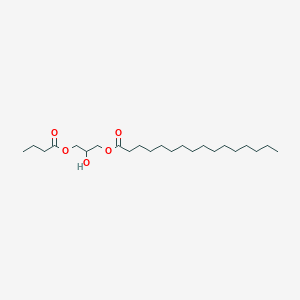

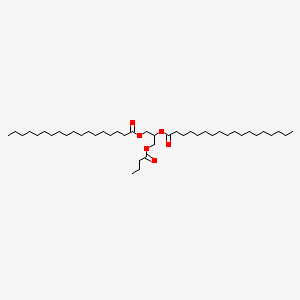

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)

![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)